Phenylthiohydantoin-Tyrosine: A Cornerstone of Edman Degradation for Protein Sequencing
Phenylthiohydantoin-Tyrosine: A Cornerstone of Edman Degradation for Protein Sequencing
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenylthiohydantoin-tyrosine (PTH-tyrosine), its formation, and its critical role in the Edman degradation method for N-terminal protein sequencing. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge for successful protein sequence analysis.
Introduction to PTH-Tyrosine and Edman Degradation
Protein sequencing is fundamental to understanding protein structure and function, which is paramount in various fields, including drug discovery and development. The Edman degradation, a method developed by Pehr Edman, remains a cornerstone of N-terminal protein sequencing.[1] This iterative process sequentially removes one amino acid at a time from the amino-terminus of a protein or peptide.[2]
The core of this method lies in the formation of a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which is then cleaved and identified. When the N-terminal amino acid is tyrosine, the resulting derivative is PTH-tyrosine. The identification of each PTH-amino acid in sequential cycles reveals the primary structure of the polypeptide chain.[3]
The Chemistry of PTH-Tyrosine Formation
The formation of PTH-tyrosine is a key step in the Edman degradation cycle. The overall process can be divided into three main stages: coupling, cleavage, and conversion.
Coupling: Under mildly alkaline conditions, the Edman reagent, phenyl isothiocyanate (PITC), reacts with the free alpha-amino group of the N-terminal tyrosine residue to form a phenylthiocarbamoyl-peptide (PTC-peptide).[4]
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal tyrosine as an unstable anilinothiazolinone (ATZ) derivative (ATZ-tyrosine), leaving the rest of the peptide chain intact for the next cycle.[3]
Conversion: The ATZ-tyrosine is extracted and then converted to the more stable PTH-tyrosine by treatment with aqueous acid. This stable derivative is then identified.[3]
Below is a diagram illustrating the chemical transformation of an N-terminal tyrosine residue during Edman degradation.
Quantitative Analysis of PTH-Tyrosine
The identification of PTH-tyrosine and other PTH-amino acids is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The retention time of the unknown PTH derivative is compared to that of a known standard. Mass spectrometry (MS) can also be used for confirmation, providing a precise mass-to-charge ratio (m/z).
| PTH-Amino Acid | Abbreviation | Typical RP-HPLC Retention Time (min) [Relative] | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| PTH-Aspartic Acid | D | Early eluting | 251.24 | 251.0412 |
| PTH-Glutamic Acid | E | Early eluting | 265.27 | 265.0569 |
| PTH-Asparagine | N | Early eluting | 250.26 | 250.0572 |
| PTH-Serine | S | Early eluting | 223.24 | 223.0463 |
| PTH-Glutamine | Q | Early eluting | 264.28 | 264.0729 |
| PTH-Threonine | T | Early eluting | 237.27 | 237.0620 |
| PTH-Glycine | G | Intermediate | 193.21 | 193.0307 |
| PTH-Histidine | H | Intermediate | 273.29 | 273.0678 |
| PTH-Alanine | A | Intermediate | 207.24 | 207.0463 |
| PTH-Arginine | R | Intermediate | 292.34 | 292.1049 |
| PTH-Proline | P | Intermediate | 233.28 | 233.0620 |
| PTH-Tyrosine | Y | Intermediate | 299.34 | 299.0776 |
| PTH-Valine | V | Late eluting | 235.30 | 235.0776 |
| PTH-Methionine | M | Late eluting | 267.36 | 267.0493 |
| PTH-Cysteine | C | Variable (often modified) | 239.29 | 239.0259 |
| PTH-Isoleucine | I | Late eluting | 249.32 | 249.0933 |
| PTH-Leucine | L | Late eluting | 249.32 | 249.0933 |
| PTH-Phenylalanine | F | Late eluting | 283.34 | 283.0776 |
| PTH-Tryptophan | W | Late eluting | 322.37 | 322.0882 |
| PTH-Lysine | K | Late eluting | 264.34 | 264.1089 |
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions. The values are presented as relative elution order.
The UV absorbance spectrum of the phenylthiohydantoin ring provides a means for detection. For tyrosine, the phenolic side chain also contributes to its UV absorbance, with absorption maxima around 275 nm.[1][5]
Experimental Protocols
Detailed and meticulous experimental procedures are crucial for successful N-terminal sequencing. The following sections outline the key protocols.
Sample Preparation
The quality of the protein or peptide sample is paramount for obtaining reliable sequence data. The sample must be free of interfering substances such as salts, detergents, and free amino acids.[6]
Protocol 1: Protein Precipitation (Chloroform/Methanol) [7]
This protocol is effective for removing salts and some detergents.
-
To 100 µL of protein solution, add 400 µL of methanol. Vortex thoroughly.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of water. Vortex.
-
Centrifuge at 14,000 x g for 1 minute. The protein will precipitate at the interface of the aqueous and organic layers.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining organic layer and protein pellet. Vortex.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Dry the protein pellet in a vacuum centrifuge.
Protocol 2: Electroblotting onto PVDF Membrane [8][9]
This is a common method for preparing samples from SDS-PAGE gels.
-
Perform SDS-PAGE to separate the protein of interest.
-
Equilibrate the gel in transfer buffer (e.g., CAPS buffer, pH 11, with 10% methanol).
-
Pre-wet a PVDF membrane (sequencing grade) in 100% methanol for a few seconds until it becomes translucent, then transfer it to the transfer buffer.
-
Assemble the electroblotting sandwich and transfer the protein from the gel to the PVDF membrane.
-
After transfer, stain the membrane with a suitable stain (e.g., Coomassie Blue R-250) to visualize the protein bands.
-
Destain the membrane and rinse thoroughly with high-purity water.
-
Excise the protein band of interest with a clean scalpel.
Automated Edman Degradation
Modern protein sequencing is performed on automated sequencers. The excised PVDF membrane containing the protein is loaded directly into the instrument's reaction cartridge. The instrument then performs the Edman degradation cycles automatically.
The general steps performed by the sequencer in each cycle are:
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic solution (e.g., N-methylpiperidine).
-
Wash: Excess reagents and by-products are washed away with organic solvents (e.g., ethyl acetate).
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using TFA.
-
Extraction: The cleaved ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane).
-
Conversion: The ATZ-amino acid is transferred to a conversion flask and converted to the stable PTH-amino acid with aqueous acid.
-
Injection: The PTH-amino acid is injected into the online HPLC system for identification.
HPLC Analysis of PTH-Tyrosine
The identification of PTH-tyrosine is based on its retention time compared to a standard.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of organic solvent.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B.
-
Detection: UV detector at 269 nm.
The chromatogram from each cycle is analyzed, and the peak corresponding to a standard PTH-amino acid is identified. The sequence is then reconstructed based on the order of appearance of the PTH-amino acids in consecutive cycles.
Troubleshooting and Considerations
-
Blocked N-terminus: If the N-terminal amino group is chemically modified (e.g., acetylated), the Edman degradation will not proceed.[10]
-
Low Yield: Poor sample purity, inefficient transfer to the PVDF membrane, or sample loss during preparation can lead to low yields of PTH-amino acids.
-
Signal Lag: Incomplete coupling or cleavage reactions can cause a small amount of the N-terminal amino acid to be carried over to the next cycle, resulting in "lag" peaks in the chromatogram.
-
Ambiguous Residues: Some amino acids, like serine and threonine, are prone to degradation during the process, which can make their identification challenging. Cysteine is typically modified before sequencing for stable detection.
Conclusion
PTH-tyrosine is the specific derivative formed when tyrosine is the N-terminal amino acid in a protein or peptide undergoing Edman degradation. Its successful formation and identification are integral to this powerful protein sequencing technique. By understanding the underlying chemistry, adhering to meticulous experimental protocols, and being aware of potential challenges, researchers can effectively utilize Edman degradation to elucidate the primary structure of proteins, a critical step in advancing biological and pharmaceutical research.
References
- 1. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehu.eus [ehu.eus]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. abrf.memberclicks.net [abrf.memberclicks.net]
- 7. cib.csic.es [cib.csic.es]
- 8. Laboratory of Biomolecular Analysis [protein.osaka-u.ac.jp]
- 9. cib.csic.es [cib.csic.es]
- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
